2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide
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Overview
Description
2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide: , also known by its chemical formula C10H10Cl2N2O4 , is a synthetic compound with interesting properties. It consists of a dichloroacetamide core attached to a 4-ethoxy-2-nitrophenyl group.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:
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Acetylation of 4-ethoxy-2-nitroaniline: : The starting material, 4-ethoxy-2-nitroaniline, undergoes acetylation using acetic anhydride or acetyl chloride to form the corresponding acetamide.
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Chlorination: : The acetylated compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the dichloroacetamide moiety.
Industrial Production:: While not widely produced industrially, researchers often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The chlorinated acetamide group may participate in substitution reactions.
Reduction: Reduction of the nitro group to an amino group is possible.
Chlorination: Thionyl chloride or phosphorus pentachloride.
Reduction: Hydrogenation with a suitable catalyst (e.g., palladium on carbon).
Major Products:: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity.
Medicine: Studied for pharmacological effects.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide is unique in its structure, similar compounds include:
- 2,2-dichloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)acetamide
Properties
Molecular Formula |
C10H10Cl2N2O4 |
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Molecular Weight |
293.10 g/mol |
IUPAC Name |
2,2-dichloro-N-(4-ethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10Cl2N2O4/c1-2-18-6-3-4-7(8(5-6)14(16)17)13-10(15)9(11)12/h3-5,9H,2H2,1H3,(H,13,15) |
InChI Key |
DHNXNZVMHNSKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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